molecular formula C20H34N8O13 B12538878 L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine CAS No. 653564-28-4

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine

Cat. No.: B12538878
CAS No.: 653564-28-4
M. Wt: 594.5 g/mol
InChI Key: JGCQAZBZDVRULA-BJDJZHNGSA-N
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Description

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine is a peptide compound composed of repeating units of L-serine and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, such as converting hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Substitution reactions can introduce different functional groups into the peptide chain.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peptides with modified side chains, while reduction can result in peptides with altered disulfide bonds.

Scientific Research Applications

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a different sequence of amino acids.

    L-Serylglycyl-L-α-aspartylglycine: A peptide with a similar structure but different functional groups.

Uniqueness

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine is unique due to its repetitive sequence of L-serine and glycine, which may confer specific structural and functional properties not found in other peptides. This uniqueness can be exploited in various research and industrial applications.

Properties

CAS No.

653564-28-4

Molecular Formula

C20H34N8O13

Molecular Weight

594.5 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C20H34N8O13/c21-9(5-29)17(38)22-1-13(33)26-10(6-30)18(39)23-2-14(34)27-11(7-31)19(40)24-3-15(35)28-12(8-32)20(41)25-4-16(36)37/h9-12,29-32H,1-8,21H2,(H,22,38)(H,23,39)(H,24,40)(H,25,41)(H,26,33)(H,27,34)(H,28,35)(H,36,37)/t9-,10-,11-,12-/m0/s1

InChI Key

JGCQAZBZDVRULA-BJDJZHNGSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N)O

Origin of Product

United States

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